

PACOCF3: A Technical Guide for Neuroscience Research

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Compound of Interest				
Compound Name:	PACOCF3			
Cat. No.:	B115815	Get Quote		

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Abstract

PACOCF3, or Palmityl trifluoromethyl ketone, is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2). This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids. The downstream metabolites of arachidonic acid, including prostaglandins and leukotrienes, are key mediators in a variety of physiological and pathological processes in the central nervous system (CNS), including neuroinflammation, synaptic plasticity, and neuronal injury. This technical guide provides an in-depth overview of PACOCF3, its mechanism of action, and its applications in neuroscience research. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate its use as a tool for investigating the role of iPLA2 in neuronal function and neurological disorders.

Core Concepts and Mechanism of Action

PACOCF3 is a trifluoromethyl ketone analog of a fatty acid. Its primary mechanism of action is the reversible inhibition of Ca2+-independent phospholipase A2 (iPLA2). The trifluoromethyl ketone group is key to its inhibitory activity, acting as a transition-state analog that binds to the active site of the enzyme. Unlike some other PLA2 inhibitors, the complex formed between **PACOCF3** and iPLA2 rapidly dissociates upon dilution, making it a useful tool for studying the acute effects of iPLA2 inhibition.[1]



The inhibition of iPLA2 by **PACOCF3** blocks the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the biosynthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins and leukotrienes. These molecules are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively, and are deeply involved in neuroinflammatory processes.[2][3][4][5] By inhibiting the initial step of this cascade, **PACOCF3** allows researchers to investigate the downstream consequences of reduced eicosanoid signaling in various neurological contexts.

Quantitative Data

The following table summarizes the key quantitative data for **PACOCF3** based on available literature.

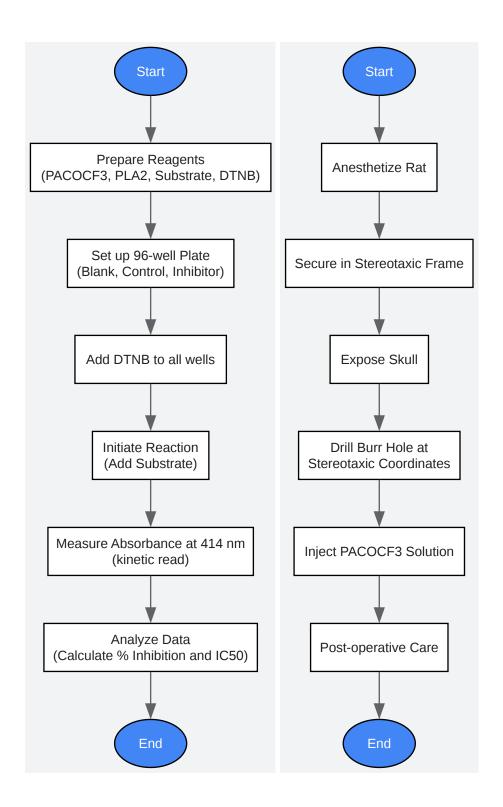
Parameter	Value	Species/System	Reference
IC50 (iPLA2 inhibition)	3.8 μM (0.0075 mol fraction)	Murine macrophage- like cell line P388D1	[1]
In vivo concentration (rat hippocampus)	100 μM (intraventricular injection)	Wistar rats	

Signaling Pathways PACOCF3 Inhibition of the Arachidonic Acid Cascade

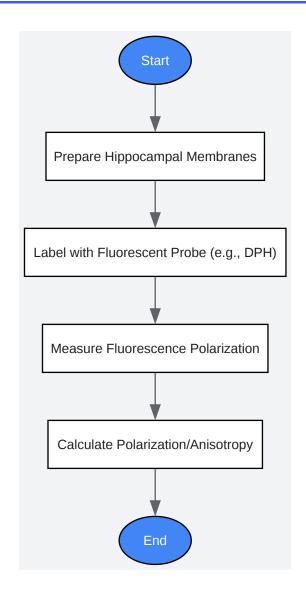
The following diagram illustrates the central role of phospholipase A2 in the arachidonic acid cascade and the point of inhibition by **PACOCF3**.











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